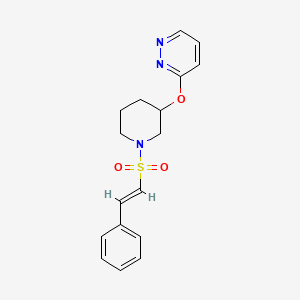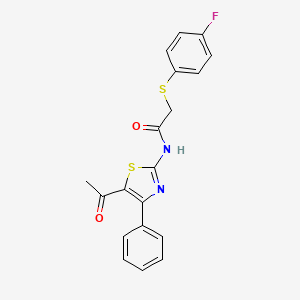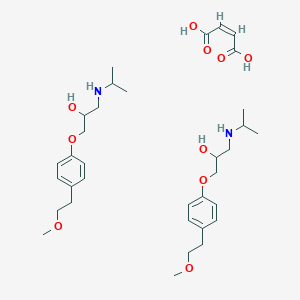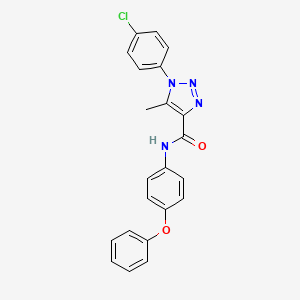![molecular formula C17H15ClN4O2 B2498670 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide CAS No. 1333525-05-5](/img/structure/B2498670.png)
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide, also known as CEP-26401, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide binds to the active site of FAAH and forms a covalent bond with the catalytic serine residue. This results in the irreversible inhibition of FAAH, leading to an accumulation of endocannabinoids in the synaptic cleft. The increased levels of endocannabinoids activate the cannabinoid receptors, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, which may have therapeutic implications for various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, its irreversible inhibition of FAAH can also be a limitation, as it may lead to off-target effects and potential toxicity. Additionally, the lack of a suitable FAAH knockout animal model can make it difficult to determine the specificity of this compound.
Direcciones Futuras
Future research on 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide could focus on the development of more selective FAAH inhibitors that do not have off-target effects. Additionally, the therapeutic potential of this compound for various disorders, such as chronic pain, anxiety, and depression, could be further explored in clinical trials. Further studies could also investigate the role of endocannabinoids in various physiological processes, such as inflammation and neurodegeneration, using this compound as a tool.
Métodos De Síntesis
The synthesis of 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide involves the reaction of 4-aminomethylbenzoic acid with 3-chlorophenylacetonitrile in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with N,N-dimethylcarbamoyl chloride to yield the final product. The purity of this compound can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic implications for various disorders, such as chronic pain, anxiety, and depression.
Propiedades
IUPAC Name |
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)-cyanomethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-3-1-2-13(8-14)15(9-19)22-16(23)12-6-4-11(5-7-12)10-21-17(20)24/h1-8,15H,10H2,(H,22,23)(H3,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKMNVSGQTUEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)NC(=O)C2=CC=C(C=C2)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)








![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)

